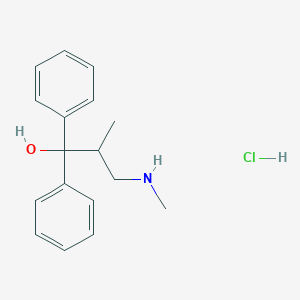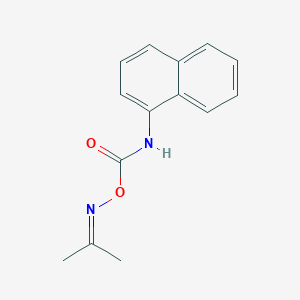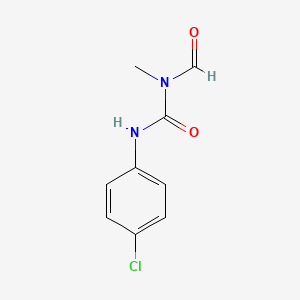
Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is an organic compound with the molecular formula C9H11ClN2O . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-chlorophenyl group, a formyl group, and a methyl group. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- typically involves the reaction of 4-chloroaniline with formic acid and methyl isocyanate . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline: reacts with to form .
N-formyl-4-chloroaniline: then reacts with to yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism by which Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: can be compared with other similar compounds, such as:
Urea, N’-(4-chlorophenyl)-N,N-dimethyl-: This compound has two methyl groups instead of one formyl and one methyl group.
Urea, (4-chlorophenyl)-: This compound lacks the formyl and methyl groups, making it less complex.
The uniqueness of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for further study and development.
Propiedades
Número CAS |
25546-06-9 |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamoyl]-N-methylformamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,14) |
Clave InChI |
SIAQSJWZRNNRPJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


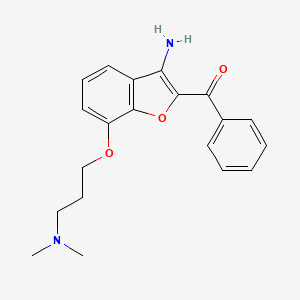
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)

![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
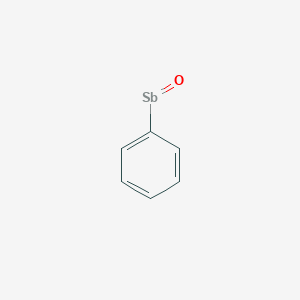
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)


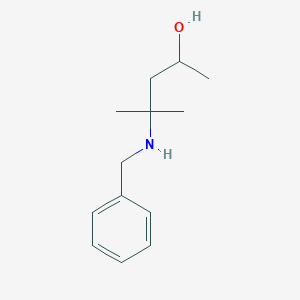
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
